molecular formula C11H12Cl2N2O3S B2674333 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide CAS No. 1111536-72-1

3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide

Cat. No.: B2674333
CAS No.: 1111536-72-1
M. Wt: 323.19
InChI Key: UDIWKTMSPJMXFR-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia, followed by chlorination to introduce chlorine atoms at the 3 and 6 positions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the pyridine derivative reacts with an appropriate amine under conditions that facilitate the formation of the amide bond.

    Attachment of the Thiolan Group: The thiolan group is incorporated through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophilic intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Aminated Pyridine Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the pyridine ring and the thiolan group makes it a candidate for interacting with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be modified to enhance its activity against specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it versatile for various chemical processes.

Mechanism of Action

The mechanism by which 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the carboxamide group can form hydrogen bonds and other interactions with active sites, while the thiolan group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloropyridine-2-carboxamide: Lacks the thiolan group, making it less versatile in redox reactions.

    N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide: Lacks the chlorine atoms, which may reduce its reactivity in substitution reactions.

Uniqueness

The combination of the pyridine ring with chlorine atoms, the carboxamide group, and the thiolan group makes 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide unique. This structure provides a balance of reactivity and stability, allowing it to participate in a wide range of chemical reactions and making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,6-dichloro-N-(3-methyl-1,1-dioxothiolan-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3S/c1-11(4-5-19(17,18)6-11)15-10(16)9-7(12)2-3-8(13)14-9/h2-3H,4-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIWKTMSPJMXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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